molecular formula C7H10N2O B6164685 4-(propan-2-yl)pyrimidin-5-ol CAS No. 1394923-09-1

4-(propan-2-yl)pyrimidin-5-ol

Cat. No.: B6164685
CAS No.: 1394923-09-1
M. Wt: 138.2
InChI Key:
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Description

4-(propan-2-yl)pyrimidin-5-ol is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyl group at the 5th position and a propan-2-yl group at the 4th position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have widespread applications in medicinal chemistry due to their structural diversity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)pyrimidin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The 2-chloropyrimidine is reacted with isopropyl alcohol in the presence of a base to introduce the propan-2-yl group at the 4th position. This is followed by hydrolysis to introduce the hydroxyl group at the 5th position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propan-2-yl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(propan-2-yl)pyrimidin-5-one .

Scientific Research Applications

4-(propan-2-yl)pyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 5th position and the propan-2-yl group at the 4th position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    4-(methyl)pyrimidin-5-ol: Similar structure but with a methyl group instead of a propan-2-yl group.

    4-(ethyl)pyrimidin-5-ol: Similar structure but with an ethyl group instead of a propan-2-yl group.

    4-(tert-butyl)pyrimidin-5-ol: Similar structure but with a tert-butyl group instead of a propan-2-yl group.

Uniqueness

4-(propan-2-yl)pyrimidin-5-ol is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties that influence its reactivity and binding affinity. This makes it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

CAS No.

1394923-09-1

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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